5-Chloro-1-benzothiophene-3-carbaldehyde

Overview

Description

5-Chloro-1-benzothiophene-3-carbaldehyde is a chemical compound that belongs to the family of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a chloro substituent and an aldehyde group in the molecule suggests that it is a reactive intermediate that can be used in various organic synthesis reactions to produce a wide range of derivatives with potential applications in materials science, pharmaceuticals, and other fields .

Synthesis Analysis

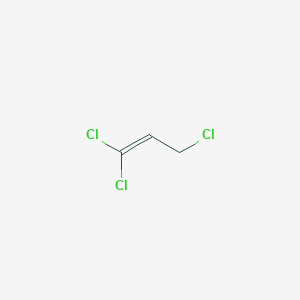

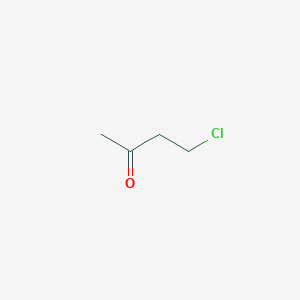

The synthesis of related benzothiophene derivatives often involves multi-step reactions with specific reagents and conditions tailored to introduce functional groups at desired positions on the benzothiophene core. For instance, the synthesis of 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide, a compound with a similar benzothiophene backbone, was achieved by reacting a substituted benzaldehyde with a carbohydrazide derivative in the presence of glacial acetic acid in ethanol . Another example is the preparation of 5-chloro- and 5-bromo-benzo[b]thiophen-3-carbaldehydes, which were obtained from 3-bromomethyl compounds using the Sommelet or Krohnke reactions .

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives can be elucidated using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. For example, the structure of a pyrazole derivative of benzothiophene was confirmed by X-ray diffraction, which revealed the coplanarity of the aldehydic fragment with the adjacent pyrazole ring . These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

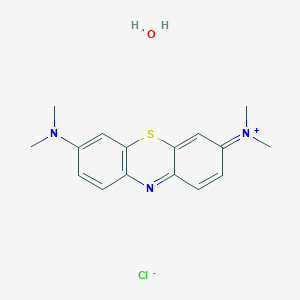

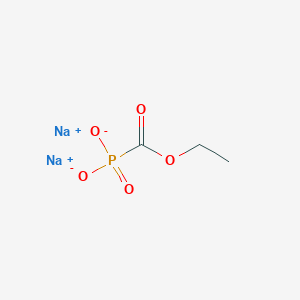

Benzothiophene derivatives with aldehyde groups, such as 5-chloro-1-benzothiophene-3-carbaldehyde, are versatile intermediates that can undergo various chemical reactions. They can participate in condensation reactions, as seen with the formation of crystalline condensation products with rhodanine . They can also be involved in the Doebner reaction with malonic acid and the Mannich reaction with dimethylamine hydrochloride and formaldehyde . These reactions allow for the functionalization of the benzothiophene core and the synthesis of complex molecules with diverse properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives are influenced by their molecular structure. For instance, the photoluminescence properties of a benzothiophene compound with carbaldehyde groups were studied, showing absorption bands corresponding to π-π transitions and emissive peaks in both chloroform solution and solid state . These properties are important for applications in optoelectronic devices. Additionally, the reactivity of the aldehyde group in benzothiophene derivatives can lead to further transformations, such as thioacetalization, chloromethylation, and oxidation, which can significantly alter the compound's properties .

Scientific Research Applications

Organic Thin Film Transistors

5-Chloro-1-benzothiophene-3-carbaldehyde derivatives have been utilized in the field of organic electronics. Researchers synthesized molecules related to benzothieno[3,2-b]benzothiophene (BTBT) and explored their application in organic thin film transistors (OTFTs). These molecules displayed significant improvements in charge carrier mobility after annealing, highlighting their potential in electronic devices (Jung et al., 2010).

Antimicrobial Activity

Compounds synthesized from 5-Chloro-1-benzothiophene-3-carbaldehyde have been investigated for their antimicrobial properties. One study focused on synthesizing new derivatives, like oxadiazole-thiol and chalcones, and evaluated their antibacterial activities. These compounds exhibited potential as antimicrobial agents (Naganagowda & Petsom, 2011).

Heterocyclodehydration Synthesis

Research has been conducted on creating benzothiophene derivatives using heterocyclodehydration processes. This involves reactions of 1-(2-mercaptophenyl)-2-yn-1-ols with different substituents, leading to the formation of various benzothiophene compounds. Such synthetic methods are crucial for developing new chemical entities (Gabriele et al., 2011).

Synthesis of Heterocyclic Compounds

Another application involves the reaction of benzothiophene-2-carbaldehyde with other compounds to create new heterocyclic derivatives. These synthesized compounds have potential applications in various chemical and pharmaceutical fields due to their unique structural properties (Abdel-fattah & Attaby, 2012).

Photoluminescence Properties

The photoluminescence properties of derivatives of 5-Chloro-1-benzothiophene-3-carbaldehyde have also been studied. One example is the synthesis of 1,4-di(5’-carbaldehyde-thiophen-2’-yl)-2,5-dioctyloxy-benzene, which exhibited interesting UV-vis absorption and photoluminescence characteristics, suggesting potential uses in optoelectronic applications (Xingrong, 2007).

Safety And Hazards

properties

IUPAC Name |

5-chloro-1-benzothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEWSTAKAXZTOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384026 | |

| Record name | 5-chloro-1-benzothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-benzothiophene-3-carbaldehyde | |

CAS RN |

16296-68-7 | |

| Record name | 5-chloro-1-benzothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

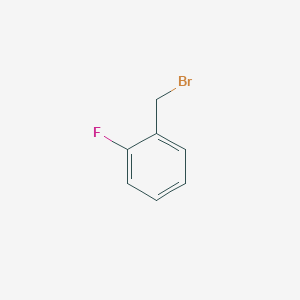

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone](/img/structure/B110792.png)